molecular formula C12H14Cl2N2O3 B4845049 ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4845049
M. Wt: 305.15 g/mol
InChI Key: IPKFKMXVLAQMLT-UHFFFAOYSA-N
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Description

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 2,4-dichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of ethyl 3-aminopropanoate with 2,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The 2,4-dichloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Hydrolysis: Yields 3-aminopropanoic acid and ethanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.

Scientific Research Applications

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways. It may interact with specific proteins or enzymes, affecting their function.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the 2,4-dichloroanilino group enhances its binding affinity and specificity towards certain targets. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}PROPANOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dichloroanilino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(2,4-dichlorophenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-19-11(17)5-6-15-12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFKMXVLAQMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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